methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate
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Overview
Description
Methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a bromothiophene moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate typically involves the condensation of 5-bromothiophene-2-carbaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: Hydrazine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate is not well-documented. hydrazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinecarboxylate: Lacks the bromine atom in the thiophene ring.
Methyl (2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinecarboxylate: Contains a chlorine atom instead of bromine.
Methyl (2E)-2-[1-(5-fluorothiophen-2-yl)ethylidene]hydrazinecarboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the thiophene ring of methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H9BrN2O2S |
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Molecular Weight |
277.14 g/mol |
IUPAC Name |
methyl N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C8H9BrN2O2S/c1-5(10-11-8(12)13-2)6-3-4-7(9)14-6/h3-4H,1-2H3,(H,11,12)/b10-5+ |
InChI Key |
QDDMYBQCVWCPIJ-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(S1)Br |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(S1)Br |
Origin of Product |
United States |
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